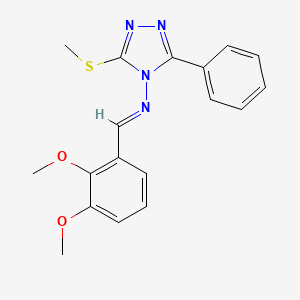

N-(2,3-dimethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,3-dimethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of 1,2,4-triazoles, a group known for its diverse pharmacological activities and its significance in medicinal chemistry. The compound incorporates a 1,2,4-triazole ring substituted with a phenyl group, a methylthio group, and a benzylidene group bearing methoxy substituents, which may contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related 1,2,4-triazole compounds often involves the treatment of precursor amines with corresponding aldehydes in the presence of a catalytic amount of acid in a solvent such as absolute ethanol. For instance, Nayak and Poojary (2019) describe the synthesis of a similar compound where 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is treated with 3,4-dimethoxybenzaldehyde to produce a target compound in significant yield, showcasing the typical condensation reaction involved in the synthesis of such triazole derivatives (Nayak & Poojary, 2019).

Applications De Recherche Scientifique

Novel Materials Synthesis

Ceria Nanoparticles from Ce(III)-Benzoxazine Dimer Complexes : The study by Veranitisagul et al. (2011) demonstrates the novel synthesis of ceria (CeO2) nanoparticles through the thermal decomposition of Ce(III)-benzoxazine dimer complexes, highlighting the potential of benzoxazine-based ligands in materials chemistry. This approach suggests that related compounds, such as N-(2,3-dimethoxybenzylidene)-based derivatives, could play a role in the synthesis of metal oxide nanoparticles with specific applications in catalysis and materials science Veranitisagul et al., 2011.

Catalysis

Ruthenium(II) Complexes for C-N Bond Formation : Research by Donthireddy et al. (2020) on ruthenium(II) complexes incorporating heteroditopic N-heterocyclic carbene ligands showcases the efficiency of these complexes in C-N bond formation via hydrogen-borrowing methodology. This suggests that similar triazole-based compounds could be explored for their potential as ligands in catalytic systems, potentially enhancing the efficiency and selectivity of bond-forming reactions Donthireddy et al., 2020.

Organic Synthesis and Medicinal Chemistry

Antimicrobial Activities of Triazole Derivatives : The study by Bektaş et al. (2010) on the synthesis and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives provides insights into the potential of triazole-based compounds in medicinal chemistry. The demonstrated antimicrobial properties suggest that N-(2,3-dimethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine could also be investigated for its bioactivity, possibly leading to new therapeutic agents Bektaş et al., 2010.

Antioxidant Studies

Antioxidant Ability of Triazole Derivatives : Hussain's work on the synthesis and antioxidant evaluation of 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol underlines the importance of structural modifications in enhancing antioxidant properties. This indicates that derivatives of N-(2,3-dimethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine could be promising candidates for antioxidant studies, potentially contributing to the development of new antioxidant compounds Hussain, 2016.

Propriétés

IUPAC Name |

(E)-1-(2,3-dimethoxyphenyl)-N-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-23-15-11-7-10-14(16(15)24-2)12-19-22-17(20-21-18(22)25-3)13-8-5-4-6-9-13/h4-12H,1-3H3/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGNZSHYQVXZRH-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=NN2C(=NN=C2SC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=N/N2C(=NN=C2SC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B5569490.png)

![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)

![2-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5569519.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B5569548.png)

![N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5569551.png)

![3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5569572.png)

![3-[(4-methoxy-3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5569579.png)

![7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5569589.png)